N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide
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Overview
Description
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is a synthetic compound characterized by its unique structure, which includes a perfluorinated tail and a bis(2-hydroxyethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide typically involves the reaction of a perfluorinated carboxylic acid with a bis(2-hydroxyethyl)amine derivative. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include perfluorooctanoic acid and bis(2-hydroxyethyl)amine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving additional purification steps such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide has several scientific research applications:
Chemistry: Used as a surfactant and in the synthesis of other fluorinated compounds.
Biology: Investigated for its potential use in biological systems due to its unique properties.
Medicine: Explored for its potential therapeutic applications, including drug delivery systems.
Mechanism of Action
The mechanism of action of N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide involves its interaction with molecular targets and pathways. The compound’s perfluorinated tail allows it to interact with hydrophobic regions of molecules, while the bis(2-hydroxyethyl)amino group can form hydrogen bonds and other interactions. These properties enable the compound to modulate various biological and chemical processes .
Comparison with Similar Compounds
Similar Compounds
N-[3-[bis(2-hydroxyethyl)amino]propyl]octadecanamide: Similar structure but with a different alkyl chain length.
N-[3-[bis(2-hydroxyethyl)amino]propyl]hexadecanamide: Another similar compound with a different alkyl chain length.
Uniqueness
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide is unique due to its perfluorinated tail, which imparts distinct properties such as high hydrophobicity and chemical stability. These properties make it particularly useful in applications where traditional compounds may not be suitable .
Properties
CAS No. |
41358-63-8 |
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Molecular Formula |
C15H17F15N2O3 |
Molecular Weight |
558.28 g/mol |
IUPAC Name |
N-[3-[bis(2-hydroxyethyl)amino]propyl]-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctanamide |
InChI |
InChI=1S/C15H17F15N2O3/c16-9(17,8(35)31-2-1-3-32(4-6-33)5-7-34)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h33-34H,1-7H2,(H,31,35) |
InChI Key |
PJFLHAJVWSCWMB-UHFFFAOYSA-N |
Canonical SMILES |
C(CNC(=O)C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN(CCO)CCO |
Origin of Product |
United States |
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